molecular formula C22H23NO4 B557778 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 220497-61-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B557778
CAS RN: 220497-61-0
M. Wt: 365.4 g/mol
InChI Key: JGWHUIQSEKGLAQ-FQEVSTJZSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid” is a complex organic compound . It is a derivative of valine, an amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure . The Fmoc group is a common protecting group used in peptide synthesis.


Chemical Reactions Analysis

This compound can be used in the preparation of stapled peptides by ring-closing metathesis . It can also be used to create peptide libraries .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 355.38 g/mol . Its solubility in DMSO is 100 mg/mL .

Scientific Research Applications

Future Directions

The compound’s potential for preparing stapled peptides and creating peptide libraries suggests it could have applications in peptide synthesis and drug discovery .

Mechanism of Action

Target of Action

Fmoc-Cpg-OH is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine from reacting with other compounds during synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Pharmacokinetics

The properties of the fmoc group, such as its base-labile nature and the ability to be rapidly removed by piperidine, suggest that it may have a short half-life in biological systems .

Result of Action

The primary result of the action of Fmoc-Cpg-OH is the protection of amines during peptide synthesis, allowing for the successful assembly of peptides . The removal of the Fmoc group reveals the amine, allowing it to participate in subsequent reactions .

Action Environment

The action of Fmoc-Cpg-OH is highly dependent on the chemical environment. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is removed using a base such as piperidine .

properties

IUPAC Name

(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426498
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

CAS RN

220497-61-0
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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